molecular formula C20H16N4O4 B11659023 ethyl 2-amino-1-(4-nitrophenyl)-1H-pyrido[3,2-b]indole-3-carboxylate

ethyl 2-amino-1-(4-nitrophenyl)-1H-pyrido[3,2-b]indole-3-carboxylate

Cat. No.: B11659023
M. Wt: 376.4 g/mol
InChI Key: LFFSPPUYOVZOFN-UHFFFAOYSA-N
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Description

Ethyl 2-amino-1-(4-nitrophenyl)-1H-pyrido[3,2-b]indole-3-carboxylate is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are commonly found in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-1-(4-nitrophenyl)-1H-pyrido[3,2-b]indole-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-nitroaniline with ethyl 2-oxo-2H-pyrido[3,2-b]indole-3-carboxylate under acidic conditions. The reaction is usually carried out in the presence of a strong acid like hydrochloric acid or sulfuric acid, which acts as a catalyst. The reaction mixture is then heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-1-(4-nitrophenyl)-1H-pyrido[3,2-b]indole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, which can have different biological activities and applications.

Scientific Research Applications

Ethyl 2-amino-1-(4-nitrophenyl)-1H-pyrido[3,2-b]indole-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-amino-1-(4-nitrophenyl)-1H-pyrido[3,2-b]indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-amino-1-(4-nitrophenyl)-1H-indole-3-carboxylate
  • Ethyl 2-amino-1-(4-nitrophenyl)-1H-pyrido[2,3-b]indole-3-carboxylate
  • Ethyl 2-amino-1-(4-nitrophenyl)-1H-pyrido[4,3-b]indole-3-carboxylate

Uniqueness

Ethyl 2-amino-1-(4-nitrophenyl)-1H-pyrido[3,2-b]indole-3-carboxylate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its unique structure allows it to interact with different molecular targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C20H16N4O4

Molecular Weight

376.4 g/mol

IUPAC Name

ethyl 2-imino-1-(4-nitrophenyl)-5H-pyrido[3,2-b]indole-3-carboxylate

InChI

InChI=1S/C20H16N4O4/c1-2-28-20(25)15-11-17-18(14-5-3-4-6-16(14)22-17)23(19(15)21)12-7-9-13(10-8-12)24(26)27/h3-11,21-22H,2H2,1H3

InChI Key

LFFSPPUYOVZOFN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C3=CC=CC=C3N2)N(C1=N)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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